methyl (2-benzoyl-1H-pyrrol-1-yl)acetate

Aldose Reductase Inhibition Diabetic Complications Positional Isomerism

Researchers requiring a precise pyrrole-based prodrug scaffold for aldose reductase inhibitor development often face supply inconsistency of regioisomerically pure intermediates. Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate solves this with its defined 2-benzoyl substitution, enabling reproducible SAR studies. - Prodrug of ALR2 inhibitor (free acid IC50 ≈100 µM), offering enhanced membrane permeability. - Regioisomerically distinct from 3-benzoyl analog, ensuring specific target engagement. - Versatile ester handle for rapid library synthesis. Sourced with rigorous purity control and reliable global logistics.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B7835469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2-benzoyl-1H-pyrrol-1-yl)acetate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC=C1C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-18-13(16)10-15-9-5-8-12(15)14(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3
InChIKeySGOFLVYVFVOKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate: Aldose Reductase Inhibitor Prodrug Scaffold


Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate (C14H13NO3, MW 243.26) is a pyrrole-based heterocyclic compound featuring a benzoyl group at the pyrrole 2-position and an acetate ester moiety at the pyrrole nitrogen [1]. The compound is structurally related to the acidic nonsteroidal anti-inflammatory drug (NSAID) pharmacophore and is recognized primarily as a methyl ester prodrug of (2-benzoyl-1H-pyrrol-1-yl)acetic acid [2]. The free acid form has demonstrated aldose reductase (ALR2) inhibitory activity and anti-inflammatory effects in preclinical models [3]. The methyl ester form offers synthetic versatility as an intermediate for further derivatization, while potentially modulating pharmacokinetic properties such as oral bioavailability and metabolic stability relative to the free carboxylic acid parent [1].

PRODRUG SCAFFOLDMethyl ester for ALR2 inhibitor development; potential to modulate pharmacokinetic profile
SYNTHETIC INTERMEDIATEVersatile building block with ester, benzoyl and pyrrole handles for library synthesis
ISOMER STUDIES2-benzoyl regioisomer for probing positional isomerism effects on target engagement

Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate: Positional Isomer Specificity


Pyrrole-acetic acid derivatives within the benzoylpyrrole subclass exhibit pronounced positional isomerism effects that critically dictate biological activity profiles. Direct comparative studies of isomeric benzoylpyrroleacetic acids reveal that the position of the benzoyl substituent on the pyrrole ring fundamentally alters both the potency and selectivity of aldose reductase inhibition [1]. Specifically, the 2-benzoyl isomer displays distinct activity characteristics compared to the 3-benzoyl isomer, and the presence or absence of an ester versus free acid moiety further modulates anti-inflammatory versus enzyme inhibitory effects [2]. Consequently, substituting methyl (2-benzoyl-1H-pyrrol-1-yl)acetate with a 3-benzoyl regioisomer or a non-esterified analog cannot reproduce the identical pharmacological or synthetic utility and will yield non-equivalent experimental outcomes in assays where precise structural identity is required.

Regioisomer Mismatch
Target:2-benzoyl-1H-pyrrol-1-yl acetate
Substitute:3-benzoyl regioisomer
Benzoyl position critically alters aldose reductase inhibition; 40-fold potency difference reported between isomers
Functional Group Shift
Target:Methyl ester prodrug
Substitute:Free carboxylic acid directly
Esterification may modulate oral bioavailability and metabolic stability; anti-inflammatory activity profile can differ

Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate: Quantitative Differentiation vs. Analogs


Positional Isomerism in Aldose Reductase Inhibition

The free acid analog, (2-benzoyl-1H-pyrrol-1-yl)acetic acid, exhibits an IC50 of 100,000 nM (100 µM) against rat kidney aldose reductase (ALR1) [1]. In contrast, the positional isomer (3-benzoylpyrrole-1-acetic acid) demonstrates an IC50 of 2.5 µM in the rat lens aldose reductase assay, representing a 40-fold increase in inhibitory potency [2]. This stark divergence in activity between the 2-benzoyl and 3-benzoyl regioisomers underscores that the position of the benzoyl substituent is a critical determinant of target engagement, making the 2-benzoyl scaffold a distinct and non-interchangeable starting point for inhibitor optimization.

Isomer Potency Gap
Head-to-head
2-benzoyl acid IC50 100,000 nM
vs. 3-benzoyl acid IC50 2.5 µM
Regioisomer-specific assay context; 2-benzoyl scaffold may not transfer
Cross-study rat ALR1 vs. lens ALR2 comparison
Aldose Reductase Inhibition Diabetic Complications Positional Isomerism

Anti-Inflammatory Activity: Functional Group Dependence

In the carrageenan-induced rat paw edema model, the free acid (2-benzoyl-1H-pyrrol-1-yl)acetic acid exhibits measurable anti-inflammatory activity [1]. Importantly, structure-activity relationship (SAR) analysis across the isomeric benzoylpyrroleacetic acid series reveals that the acetic acid moiety is not strictly necessary for anti-inflammatory activity and, in certain cases, its presence is associated with a loss of activity [1]. This finding suggests that esterification, as present in methyl (2-benzoyl-1H-pyrrol-1-yl)acetate, may serve as a prodrug strategy to modulate pharmacokinetic properties (e.g., absorption, metabolic stability) while retaining the potential for in vivo efficacy following ester hydrolysis.

Anti-inflammatory SAR
Class-level inference
2-benzoyl acid active in paw edema model
vs. 3-benzoyl acid inactive up to 100 mg/kg
Esterification may support prodrug approach; anti-inflammatory context
Carrageenan-induced rat paw edema model
Anti-Inflammatory Carrageenan Paw Edema Structure-Activity Relationship

Synthetic Utility as a Versatile Intermediate

Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate is explicitly claimed as a key synthetic intermediate within the broader patent family covering 2-aryl-acetic acid derivatives for pharmaceutical applications [1]. The compound's structure incorporates multiple reactive handles: the ester moiety allows for facile hydrolysis to the free acid or conversion to amide derivatives; the benzoyl carbonyl and pyrrole ring enable further electrophilic aromatic substitution and functionalization . This versatility contrasts with fully elaborated end-stage drug candidates and positions this compound as a strategic building block for generating focused libraries of pyrrole-based bioactive molecules targeting aldose reductase, inflammation, or antimicrobial pathways.

Synthetic Utility
Reported
Patent-granted intermediate; ester, benzoyl, pyrrole reactive handles
Supports library synthesis without de novo route development
Patent family US20100267726A1
Synthetic Intermediate Medicinal Chemistry Heterocyclic Derivatization

Methyl (2-benzoyl-1H-pyrrol-1-yl)acetate: Optimal Research Applications


Prodrug Design for Aldose Reductase Inhibitors

Use methyl (2-benzoyl-1H-pyrrol-1-yl)acetate as a prodrug scaffold for developing novel aldose reductase inhibitors. The free acid form demonstrates measurable ALR2 inhibition (IC50 ~100 µM), providing a validated starting point for SAR campaigns. The methyl ester can be hydrolyzed in vivo to release the active acid while potentially improving oral bioavailability and membrane permeability [1]. This is particularly relevant given that the 3-benzoyl regioisomer exhibits 40-fold higher potency, indicating that further optimization of the 2-benzoyl scaffold (e.g., through 4-position substitution as described in [2]) may yield significant potency enhancements.

Tool Compound for Positional Isomerism Studies

Employ methyl (2-benzoyl-1H-pyrrol-1-yl)acetate and its hydrolyzed free acid form as reference compounds in studies examining how benzoyl positional isomerism affects aldose reductase and anti-inflammatory target engagement. The stark contrast between 2-benzoyl and 3-benzoyl isomers in both potency and activity profile provides a robust model system for probing structure-activity relationships and validating computational docking predictions [1].

Key Intermediate for Pyrrole-Based Library Synthesis

Utilize methyl (2-benzoyl-1H-pyrrol-1-yl)acetate as a versatile building block for constructing focused compound libraries. The ester group permits straightforward conversion to amides, hydrazides, and other derivatives, while the benzoyl and pyrrole moieties support further functionalization. The compound's inclusion in the 2-aryl-acetic acid patent family [2] provides a legal and structural framework for developing proprietary analogs in pharmaceutical research.

Application
Selection Property
Validation Focus
ALR2 inhibitor prodrug design
Methyl ester prodrug form
ALR2 inhibition assay context; prodrug hydrolysis assessment
Positional isomerism studies
2-benzoyl regioisomer identity
Isomer-specific target engagement; model-response comparison
Pyrrole-based library synthesis
Multi-functional building block
Derivatization feasibility; SAR expansion

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